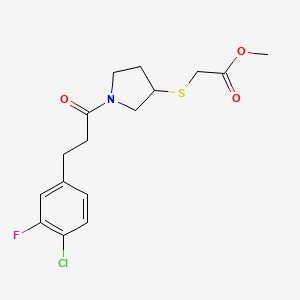
Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a chloro-fluoro phenyl group, a propanoyl group, and a thioacetate group.
Mechanism of Action
The mechanism of action of Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate involves the inhibition of enzymes and receptors by binding to their active sites or allosteric sites. For instance, it has been found to inhibit HDACs by binding to the zinc ion in the active site, leading to the accumulation of acetylated histones and subsequent gene expression changes. Similarly, it has been found to inhibit CAs by binding to the zinc ion in the active site, leading to the reduction of carbon dioxide hydration and subsequent pH changes. Furthermore, it has been found to modulate CBRs by binding to their allosteric sites, leading to the modulation of neurotransmitter release and subsequent physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, depending on the target enzyme or receptor. For instance, it has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDACs. Similarly, it has been found to exhibit anti-inflammatory and analgesic effects by inhibiting CAs and modulating CBRs. Furthermore, it has been found to exhibit neuroprotective effects by modulating CBRs and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate has several advantages for lab experiments, including its potent inhibitory activity, selectivity, and stability. However, it also has some limitations, including its potential toxicity, limited solubility, and high cost.
Future Directions
Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate has several potential future directions, including its application in drug discovery and development, as well as its use as a tool compound for studying enzyme and receptor function. Furthermore, it has the potential to be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Additionally, further research is needed to elucidate the full range of its biochemical and physiological effects and to optimize its pharmacokinetic and pharmacodynamic properties.
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its potent inhibitory activity against various enzymes and receptors, along with its diverse biochemical and physiological effects, make it a valuable tool for studying enzyme and receptor function and developing novel therapeutics. However, further research is needed to fully elucidate its potential and optimize its properties for clinical use.
Synthesis Methods
The synthesis of Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate involves the reaction of 3-(4-chloro-3-fluorophenyl)propanoic acid with pyrrolidine-3-thiol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with methyl chloroacetate to obtain the final product.
Scientific Research Applications
Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, including histone deacetylases (HDACs), carbonic anhydrases (CAs), and cannabinoid receptors (CBRs). These enzymes and receptors are known to play a crucial role in various diseases, including cancer, neurological disorders, and inflammation.
properties
IUPAC Name |
methyl 2-[1-[3-(4-chloro-3-fluorophenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFNO3S/c1-22-16(21)10-23-12-6-7-19(9-12)15(20)5-3-11-2-4-13(17)14(18)8-11/h2,4,8,12H,3,5-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURPOQQDJRCPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CCC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(cinnamylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2899167.png)
![Methyl 3-(thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899168.png)

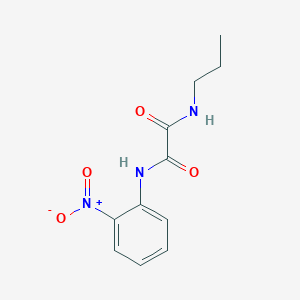
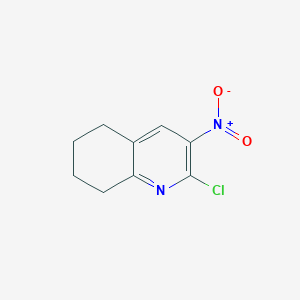
![Spiro-[N-(4-nitrophenyl)piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride](/img/structure/B2899172.png)
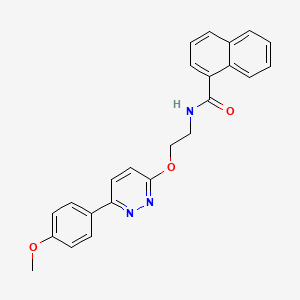
![1-(1H-indazole-3-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2899174.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-bromophenyl)acetamide](/img/structure/B2899178.png)
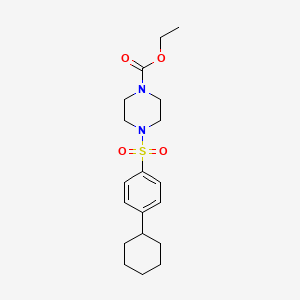
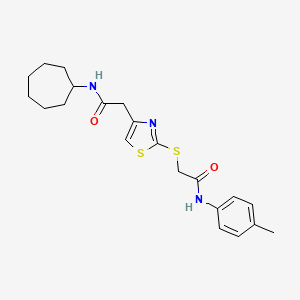
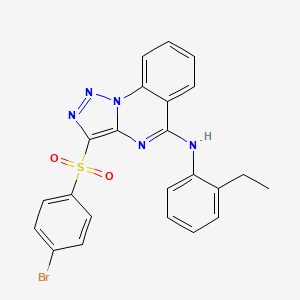
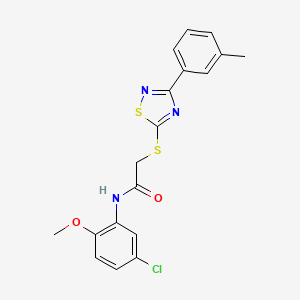
![N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2899189.png)